molecular formula C20H23D7O3 B212044 5-Oxo-ETE-d7

5-Oxo-ETE-d7

Cat. No. B212044
M. Wt: 325.5 g/mol
InChI Key: MEASLHGILYBXFO-BWRCDNCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-ETE-d7 is a stable isotope-labeled analog of 5-Oxo-ETE, a potent and selective chemoattractant for eosinophils. It is a bioactive lipid mediator that plays a crucial role in the regulation of various cellular processes, including inflammation, immunity, and vascular biology.

Scientific Research Applications

1. Role in Inflammatory and Allergic Diseases

5-Oxo-ETE, a potent granulocyte chemoattractant, plays a crucial role in inflammatory and allergic diseases, such as asthma and allergic rhinitis. It induces eosinophil infiltration in human skin and is considered an important proinflammatory mediator. The OXE receptor, which mediates the actions of 5-Oxo-ETE, is a key drug target in these diseases. Novel indole OXE receptor antagonists have been identified as potential therapeutic agents in allergic diseases (Gore et al., 2014).

2. Chemoattractant Properties and Receptor Targeting

5-Oxo-ETE is a chemoattractant for eosinophils, neutrophils, and monocytes, and is involved in various cellular responses such as actin polymerization, calcium mobilization, and integrin expression. Its primary target is the eosinophil, making it a strong chemoattractant for these cells. This property suggests its potential role as a mediator in allergic diseases and as a target for drug development (Powell & Rokach, 2005).

3. Synthesis and Biological Role

The synthesis of 5-Oxo-ETE from 5-HETE by 5-hydroxyeicosanoid dehydrogenase and its regulation by intracellular NADP+ levels highlight its biological significance. Its potent effects on eosinophils, neutrophils, and monocytes, along with its proliferative effects on tumor cells, underscore its role in various diseases, including asthma, allergic diseases, and possibly tumor progression (Powell & Rokach, 2013).

4. Physiological Source and Synthesis Conditions

Human dendritic cells are identified as a significant physiological source of 5-Oxo-ETE, suggesting their regulatory role in inflammatory neutrophil and eosinophil infiltration caused by this acid (Zimpfer et al., 2000).

5. Quantitative Analysis and Mass Spectrometry

The development of a mass spectrometric assay using a deuterium-labeled internal standard for 5-Oxo-ETE allows for its quantitative analysis. This assay aids in understanding its physiological and pathological roles in diseases like asthma (Powell et al., 2001).

6. In Vivo Activity and Inflammatory Mediation

5-Oxo-ETE's ability to induce granulocyte infiltration in human skin upon intradermal administration highlights its potential as an important mediator of inflammation, particularly in asthmatic subjects (Muro et al., 2003).

7. Activation of Human Eosinophils

5-Oxo-ETE is a potent activator of human eosinophils, inducing responses such as L-selectin shedding and actin polymerization. These findings emphasize its role in tissue infiltration of eosinophils and potential regulatory effects (Powell et al., 1999).

8. Chemoattractant for Human Basophils

5-Oxo-ETE is also a potent chemoattractant for human basophils, suggesting its involvement in the regulation of basophil function and potential therapeutic relevance in atopic diseases (Sturm et al., 2005).

9. Development of Receptor Antagonists

The design and synthesis of 5-oxo-ETE receptor antagonists aim to prevent eosinophil migration and reduce asthma symptoms, highlighting the therapeutic applications of targeting this pathway (Gore et al., 2013).

10. Metabolism and Biological Effects on Neutrophils

The metabolism of 5-Oxo-ETE in neutrophils and the comparison of its biologic activities with its metabolites reveal insights into its biological impact and potential as an inflammatory mediator (Powell et al., 1996).

properties

Product Name

5-Oxo-ETE-d7

Molecular Formula

C20H23D7O3

Molecular Weight

325.5 g/mol

IUPAC Name

(6E,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/i6D,7D,9D,10D,12D,13D,16D

InChI Key

MEASLHGILYBXFO-BWRCDNCFSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC

SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O

synonyms

5-KETE-d7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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